molecular formula C4H10Ge B158070 Germane, diethyl- CAS No. 1631-46-5

Germane, diethyl-

Cat. No. B158070
CAS RN: 1631-46-5
M. Wt: 132.77 g/mol
InChI Key: LMLNKUQAGCNMEI-UHFFFAOYSA-N
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Description

“Germane, diethyl-” or “Diethylgermanium Dichloride” is an organometallic compound . It is a solid substance with a molecular weight of 201.67 . It has a linear formula of (C2H5)2GeCl2 . It is one of numerous organometallic compounds used as a reagent, catalyst, and precursor material in various applications such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .


Molecular Structure Analysis

The molecular structure of “Germane, diethyl-” has been studied using electron diffraction . The principal geometrical parameters for (CH3)2GeCl2 are r(Ge-Cl) = 2.143 ± 0.004 A, r(Ge-C) = 1.928 ± 0.006 A, ∠(ClGeCl) = 105 ± 2°, ∠(CGeCl) = 108 ± 2°, and ∠(CGeC) = 121 ± 4° .


Physical And Chemical Properties Analysis

“Germane, diethyl-” or “Diethylgermanium Dichloride” has a melting point of -55 °C and a boiling point of 124 °C . Its density is 1.372 g/mL . It is not soluble in H2O . The compound has a molecular weight of 201.67 .

Scientific Research Applications

Photolytic Laser-Induced Chemical Vapor Deposition

Germane, ethylgermane, and diethylgermane have been used in the photolytic CO2 laser-induced chemical vapor deposition process. This process leads to the formation of germanium and doped-germanium polycrystalline films. Diethylgermane, upon irradiation, produces ethylene, germane, germanium, and hydrogen. Such techniques have implications in material science and electronics for the production of germanium films (Stanley et al., 1986).

Synthesis of Organogermanium Compounds

Germanes like diethylgermane are used in the synthesis of various organogermanium compounds. For instance, bis-, tris-, and tetrakis(lithiomethyl)germanes have been synthesized and used for creating diverse germanium compounds, highlighting the versatility of germane derivatives in organometallic chemistry (Strohmann & Wack, 2004).

Sol-Gel Coatings in Microextraction

In another innovative application, a germania-based sol-gel coating was used in capillary microextraction combined with high-performance liquid chromatography. This application demonstrates the utility of germane derivatives in developing materials for analytical chemistry, particularly for extraction and separation techniques (Segro et al., 2010).

Superconducting High-Pressure Phase of Germane

Research into the high-pressure structures of germane (GeH4) has revealed a metallic monoclinic structure, potentially leading to superconducting materials. This exploration into the physical properties of germane derivatives at high pressures opens new avenues in materials science and superconductivity research (Gao et al., 2008).

properties

IUPAC Name

diethylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Ge/c1-3-5-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWNSVPMLJDJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[GeH2]CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Germane, diethyl-

CAS RN

1631-46-5
Record name Germane, diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylgermane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J BARRAU, M BOUCHAUT, H LAVAYSSIERE… - 1979 - pascal-francis.inist.fr
Keyword (fr) GERMANIUM COMPOSE ORGANIQUE HETEROCYCLE OXYGENE HETEROCYCLE SOUFRE CYCLE 3 CHAINONS COORDINAT ORGANIQUE HETEROCYCLE …
Number of citations: 0 pascal-francis.inist.fr

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